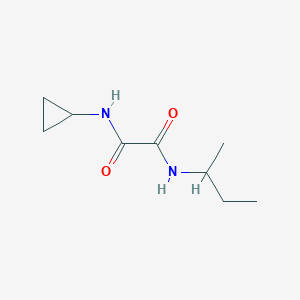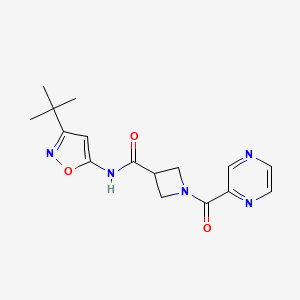![molecular formula C15H11F3N4O2S B2781461 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034529-99-0](/img/structure/B2781461.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a key component of the compound, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .科学的研究の応用
Anticancer Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidin, similar to N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide, have been synthesized and evaluated for their potential anticancer activities. For instance, a study designed and synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrating marked inhibition against several human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, displaying promising anticancer activity (Huang et al., 2020). This suggests that similar compounds could hold therapeutic potential against various forms of cancer.
Antibacterial and Antifibrotic Activities
Compounds with the pyrido[2,3-d]pyrimidin-4(3H)-one core have been prepared and tested for their antibacterial activities against Gram-positive and Gram-negative bacteria. A study revealed that certain derivatives showed better antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Bheemanapalli et al., 2008). Additionally, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells, with some compounds showing better anti-fibrotic activities than existing drugs, indicating potential applications in treating fibrotic diseases (Gu et al., 2020).
Corrosion Inhibition
Research on nicotinamide derivatives, including those structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. A study showed that nicotinamide derivatives effectively inhibited corrosion on mild steel in hydrochloric acid solution, suggesting potential industrial applications in protecting metals from corrosion (Chakravarthy et al., 2014).
Molecular Fluorescence
Nicotinamide and its analogs have been utilized in the synthesis of fluorescent analogs of coenzymes, such as nicotinamide adenine dinucleotide (NAD), for use in biochemical and physiological studies. A fluorescent analog of NAD, synthesized from nicotinamide, exhibited potential as a tool for investigating enzymatic activities and metabolic pathways in biological systems (Barrio et al., 1972).
作用機序
Target of Action
Similar thieno[3,4-d]pyrimidine derivatives have been designed as potential inhibitors ofPDE4 , suggesting that this compound may also target the same or related enzymes.
Mode of Action
It’s worth noting that thieno[3,4-d]pyrimidin-4(3h)-thione, a related compound, has been shown to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound may also interact with its targets in a similar manner.
Biochemical Pathways
Given the potential pde4 inhibitory properties of similar compounds , it can be inferred that this compound may affect pathways regulated by PDE4, such as the cAMP signaling pathway.
Result of Action
Similar compounds have shown promising pde4b inhibitory properties , suggesting that this compound may also exhibit similar effects.
Action Environment
It’s worth noting that the related compound thieno[3,4-d]pyrimidin-4(3h)-thione exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions , suggesting that this compound may also exhibit similar environmental adaptability.
特性
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)11-2-1-9(7-20-11)13(23)19-4-5-22-8-21-10-3-6-25-12(10)14(22)24/h1-3,6-8H,4-5H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVOUOITKVPUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)

![1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2781381.png)
![1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2781383.png)

![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)


![1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2781391.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2781396.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)

